3-Chloro-2-(dimethylamino)phenol
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Overview
Description
3-Chloro-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the third position and a dimethylamino group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(dimethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 3-chlorophenol is reacted with dimethylamine under specific conditions to introduce the dimethylamino group at the desired position . The reaction typically requires a solvent like ethanol and may be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like dimethylamine or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Chloro-2-(dimethylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the chloro group, resulting in different chemical properties.
2-Chloro-4-(dimethylamino)phenol: Has the chloro group at a different position, affecting its reactivity.
4-Chloro-2-(dimethylamino)phenol: Similar structure but with the chloro group at the fourth position.
Uniqueness
3-Chloro-2-(dimethylamino)phenol is unique due to the specific positioning of the chloro and dimethylamino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)8-6(9)4-3-5-7(8)11/h3-5,11H,1-2H3 |
InChI Key |
NMPXPTQECFRAQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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